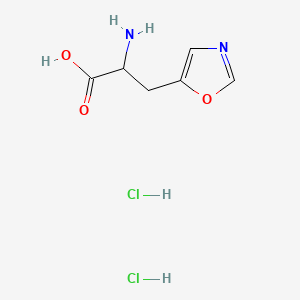
2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the oxazole ring.
Scientific Research Applications
2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: This compound features a thiazole ring instead of an oxazole ring and has similar applications in medicinal chemistry and biology.
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride: This compound contains a quinoline ring and is used in similar research applications.
Uniqueness
2-Amino-3-(1,3-oxazol-5-yl)propanoic acid dihydrochloride is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. The oxazole ring’s ability to participate in various chemical reactions and its potential biological activities make this compound a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C6H10Cl2N2O3 |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H8N2O3.2ClH/c7-5(6(9)10)1-4-2-8-3-11-4;;/h2-3,5H,1,7H2,(H,9,10);2*1H |
InChI Key |
GBBJKCBWYYRFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















